Technical Guide: 3,4-Dihydro-2H-chromen-3-ylmethanol
Technical Guide: 3,4-Dihydro-2H-chromen-3-ylmethanol
Core Scaffold Profile & Synthetic Utility
Executive Summary
3,4-dihydro-2H-chromen-3-ylmethanol (CAS: 76727-28-1), also known as chroman-3-ylmethanol , represents a critical pharmacophore intermediate in medicinal chemistry. As a derivative of the "privileged" chroman scaffold, it serves as a primary building block for synthesizing benzopyran-based therapeutics, particularly in the development of beta-blockers, antioxidant agents, and selective estrogen receptor modulators (SERMs). This guide details its physicochemical properties, validated synthetic pathways, and reactivity profile for drug discovery applications.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Data |
| IUPAC Name | (3,4-dihydro-2H-1-benzopyran-3-yl)methanol |
| Common Synonyms | Chroman-3-methanol; 3-Hydroxymethylchroman |
| CAS Number | 76727-28-1 |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
| Physical State | Viscous oil or low-melting solid (racemic) |
| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc; Poorly soluble in water |
| Predicted LogP | ~1.6 – 1.9 (Lipophilic) |
| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors |
Structural Insight: The molecule features a bicyclic system composed of a benzene ring fused to a dihydropyran ring. The C3 position holds a hydroxymethyl group, introducing a chiral center. While often supplied as a racemate, the enantiomers (R/S) exhibit distinct biological binding profiles, necessitating asymmetric synthesis or chiral resolution in late-stage drug development.
Validated Synthetic Methodologies
The synthesis of chroman-3-ylmethanol typically proceeds via the reduction of oxidized precursors. Below is a Self-Validating Protocol designed for high yield and purity.
A. Primary Route: Reduction of Chroman-3-Carboxylic Acid/Ester
This pathway is preferred for its reliability and the availability of precursors.
Reagents:
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Precursor: Ethyl 3,4-dihydro-2H-chromene-3-carboxylate (or the free acid).
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Reducing Agent: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex (BH₃·THF).
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Solvent: Anhydrous Tetrahydrofuran (THF).
Step-by-Step Protocol:
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Inert Atmosphere Setup: Flame-dry a 2-neck round-bottom flask and purge with Nitrogen (N₂).
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Reagent Prep: Suspend LiAlH₄ (1.5 equiv) in anhydrous THF at 0°C.
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Addition: Dissolve the chroman-3-carboxylate ester (1.0 equiv) in THF and add dropwise to the hydride suspension over 30 minutes. Mechanism: Nucleophilic attack of hydride on the carbonyl carbon.
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Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes; Stain: PMA).
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Fieser Quench (Critical): Cool back to 0°C. Carefully add water (1 mL per g LiAlH₄), followed by 15% NaOH (1 mL), then water (3 mL).
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Isolation: Filter the granular white precipitate through Celite. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.
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Purification: If necessary, purify via flash column chromatography (SiO₂, Gradient 0→40% EtOAc in Hexanes).
B. Visualization of Synthetic Logic
The following diagram illustrates the synthetic flow and potential divergence points for derivative generation.
Figure 1: Synthetic pathway transforming the carboxylate precursor to the alcohol, with downstream functionalization options.[2]
Analytical Characterization (Expected Data)
To validate the identity of the synthesized material, compare spectral data against these reference parameters.
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¹H NMR (400 MHz, CDCl₃):
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δ 6.80–7.15 (m, 4H): Aromatic protons (characteristic of the benzene ring).
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δ 4.20 (dd, 1H) & 3.95 (dd, 1H): Diastereotopic protons at C2 (ether linkage).
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δ 3.65 (d, 2H): Hydroxymethyl protons (-CH ₂OH).
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δ 2.85 (m, 2H): Benzylic protons at C4.
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δ 2.30 (m, 1H): Methine proton at C3 (chiral center).
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δ 1.80 (br s, 1H): Hydroxyl proton (exchangeable with D₂O).
-
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MS (ESI+):
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[M+H]⁺: 165.2
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[M+Na]⁺: 187.2
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Pharmacological Relevance & Reactivity[7]
Reactivity Profile
The primary alcohol at the C3 position is the "handle" for further medicinal chemistry elaboration.
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Oxidation: Conversion to chroman-3-carbaldehyde allows for reductive amination, essential for introducing amine-based pharmacophores (e.g., in GPCR ligands).
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Activation: Conversion to a mesylate (MsCl/Et₃N) or bromide (PBr₃) enables Sₙ2 displacement, facilitating the attachment of heterocycles.
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Aromatic Substitution: The chroman ring is electron-rich. Electrophilic aromatic substitution (bromination/nitration) will predominantly occur at the C6 or C8 positions (ortho/para to the ether oxygen).
Biological Applications[3][4][5][6][7]
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Cardiovascular: Chroman scaffolds are structural congeners to Nebivolol (a β1-blocker), where the bicyclic ether provides steric constraints that enhance receptor selectivity.
-
Antioxidants: The chroman core mimics the structure of α-Tocopherol (Vitamin E) . Derivatives synthesized from chroman-3-ylmethanol often retain radical scavenging capabilities, protecting lipid membranes from peroxidation.
-
Estrogen Receptors: 3,4-diarylchromans are classic SERM scaffolds. The 3-hydroxymethyl group can be used as a linker to attach solubilizing groups or specific receptor-binding motifs.
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The ether linkage is stable, but the primary alcohol can slowly oxidize if exposed to air/light over prolonged periods.
-
PPE: Standard lab coat, nitrile gloves, and safety glasses. Use a fume hood during synthesis, especially when handling LiAlH₄.
References
-
PubChem. (2025).[3] 3,4-dihydro-2H-chromen-3-ylmethanol (Compound).[3][8][9] National Library of Medicine. [Link]
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Thermo Scientific Chemicals. (2024). 3,4-Dihydro-2H-chromen-3-ylmethanol, 97%. Fisher Scientific. [Link]
-
Emami, S., et al. (2015).[5] Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry. [Link]
-
Park, K., et al. (2012).[10] Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries. Molecules. [Link][2]
Sources
- 1. Synthesis, Biological Assessment, and Structure Activity Relationship Studies of New Flavanones Embodying Chromene Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. 3,4-dihydro-2H-chromen-3-ylmethanol | C10H12O2 | CID 2795460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant activity of methanol extracts of different parts of Lantana camara - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 76727-28-1 | 3,4-Dihydro-2h-chromen-3-ylmethanol | Tetrahedron [thsci.com]
- 9. 3,4-Dihydro-2H-chromen-3-ylmethanol, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 10. researchgate.net [researchgate.net]
